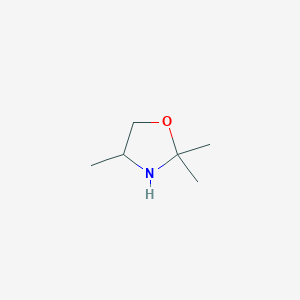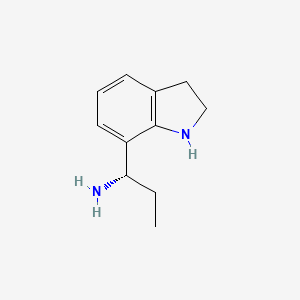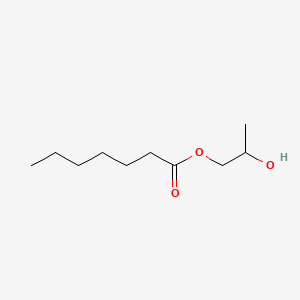
2-Hydroxypropyl heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxypropyl heptanoate is an organic compound with the molecular formula C10H20O3. It is a type of ester formed from heptanoic acid and 2-hydroxypropyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxypropyl heptanoate can be synthesized through the esterification of heptanoic acid with 2-hydroxypropyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize the yield. The product is then purified through distillation or other separation techniques to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxypropyl heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
Oxidation: Heptanoic acid and 2-hydroxypropyl ketone.
Reduction: 2-Hydroxypropyl alcohol and heptanol.
Substitution: Various substituted esters and alcohols.
Aplicaciones Científicas De Investigación
2-Hydroxypropyl heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a lubricant, plasticizer, and surfactant in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-hydroxypropyl heptanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s ester group can undergo hydrolysis, releasing heptanoic acid and 2-hydroxypropyl alcohol, which can further participate in metabolic pathways.
Comparación Con Compuestos Similares
2-Hydroxypropyl heptanoate can be compared with other similar compounds, such as:
2-Hydroxypropyl octanoate: Similar structure but with an octanoic acid moiety.
2-Hydroxypropyl hexanoate: Similar structure but with a hexanoic acid moiety.
2-Hydroxyethyl heptanoate: Similar structure but with a 2-hydroxyethyl group instead of 2-hydroxypropyl.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of both a hydroxy group and a heptanoic acid moiety. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
7249-54-9 |
|---|---|
Fórmula molecular |
C10H20O3 |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
2-hydroxypropyl heptanoate |
InChI |
InChI=1S/C10H20O3/c1-3-4-5-6-7-10(12)13-8-9(2)11/h9,11H,3-8H2,1-2H3 |
Clave InChI |
DZOOROWXIIPFGA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)OCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


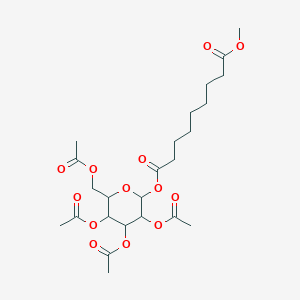
![Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate](/img/structure/B12282774.png)




![tert-butyl (1S,4S)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12282811.png)
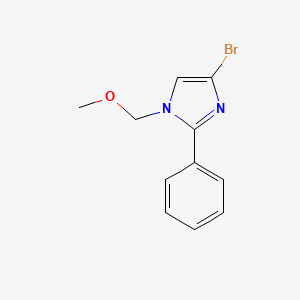
![2-[4-(4-Pentylphenyl)phenyl]ethanol](/img/structure/B12282822.png)
![6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine](/img/structure/B12282827.png)
![L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]-](/img/structure/B12282831.png)

